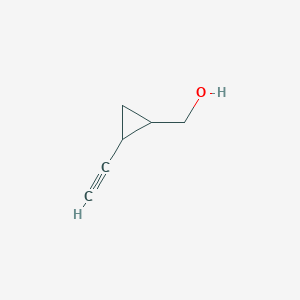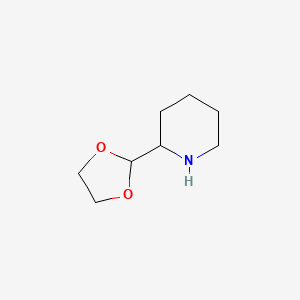
2-(1,3-Dioxolan-2-yl)piperidine
Übersicht
Beschreibung
2-(1,3-Dioxolan-2-yl)piperidine is a chemical compound with the CAS Number: 860224-64-2 . It has a molecular weight of 157.21 and is typically in liquid form .
Molecular Structure Analysis
The molecular formula of 2-(1,3-Dioxolan-2-yl)piperidine is C8H15NO2 . The structure includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms .Physical And Chemical Properties Analysis
2-(1,3-Dioxolan-2-yl)piperidine is a liquid at room temperature . Its molecular weight is 157.21 .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis Methodology
- Etayo et al. (2010) developed a new methodology for the asymmetric synthesis of 2-(1,3-dioxolan-4-yl)piperidines, which includes stereoselective addition of vinylmagnesium bromide and ring-closing metathesis as key steps. This method was used for the first asymmetric synthesis of dexoxadrol (Etayo et al., 2010).
Synthesis and Anticholinergic Activity
- Sugai et al. (1984) synthesized derivatives of 4-acyloxy-1-(1,3-dioxolan-2-ylmethyl)piperidines and studied their anticholinergic activities. They found that trans-isomers of these compounds were more active than cis-isomers (Sugai et al., 1984).
NMDA Receptor Affinity in Dexoxadrol Analogues
- Banerjee et al. (2010) explored a series of dexoxadrol analogues with various substituents at position 4 of the piperidine ring. They concluded that configuration of the ring junction and axial orientation of the C-4 substituent are crucial for high NMDA receptor affinity (Banerjee et al., 2010).
Structure-Activity Relationships of Dexoxadrol Analogues
- Sax and Wünsch (2006) reviewed the relationships between the structure of acetalic dexoxadrol analogues and their affinity toward the NMDA receptor, emphasizing the importance of the acetalic center and oxygen atoms of the oxygen heterocycle for strong receptor interactions (Sax & Wünsch, 2006).
Synthesis and Structure-Activity Relationships in Dioxolane Analogues
- Thurkauf et al. (1992) prepared a series of dioxolane analogues based on dexoxadrol and etoxadrol and evaluated their interactions with PCP binding sites in rat brain tissue, exploring structural modifications and their effects on activity (Thurkauf et al., 1992).
Atropine-like Activities of Acyloxy Piperidine Derivatives
- Yoshida et al. (1985) synthesized derivatives of 3- and 4-acyloxy-1-(1,3-dioxolan-4-ylmethyl)piperidine and tested them for atropine-like activities, noting features that favor potent action (Yoshida et al., 1985).
Antimicrobial Activities of Piperidine Derivatives
- Ovonramwen et al. (2019) synthesized and screened a piperidine derivative for microbial activities, indicating moderate activities against various microbes (Ovonramwen et al., 2019).
Densities and Molecular Interactions in Solvent Mixtures
- Malik et al. (2021) studied the densities, speeds of sound, and molar heat capacities in solvent mixtures containing cyclic ethers and piperidine, aiming to understand molecular interactions in these mixtures (Malik et al., 2021).
Vibrational Spectra and Molecular Structure Studies
- Taşal et al. (2009) conducted studies on the molecular structure and vibrational frequencies of piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one, providing insight into its structural and electronic properties (Taşal et al., 2009).
Corrosion Inhibition Studies on Iron
- Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of piperidine derivatives on iron, using quantum chemical calculations and molecular dynamics simulations (Kaya et al., 2016).
Safety And Hazards
Zukünftige Richtungen
Piperidines, including 2-(1,3-Dioxolan-2-yl)piperidine, are among the most important synthetic fragments for designing drugs . Therefore, future research may focus on developing fast and cost-effective methods for the synthesis of substituted piperidines . Additionally, the discovery and biological evaluation of potential drugs containing the piperidine moiety could be a promising direction .
Eigenschaften
IUPAC Name |
2-(1,3-dioxolan-2-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-4-9-7(3-1)8-10-5-6-11-8/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFXTYRJIBZVMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dioxolan-2-yl)piperidine | |
CAS RN |
860224-64-2 | |
| Record name | 2-(1,3-dioxolan-2-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



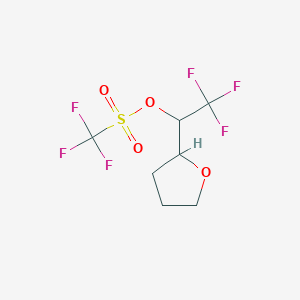
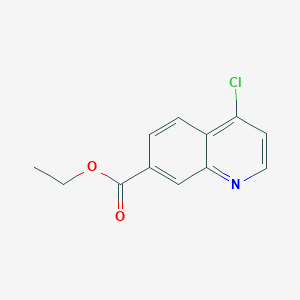
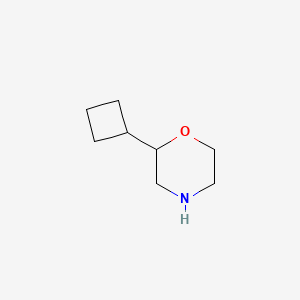
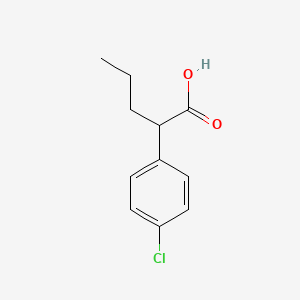
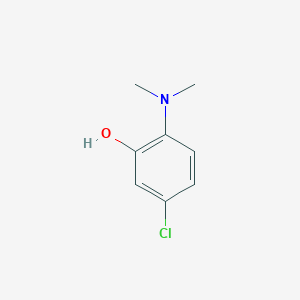
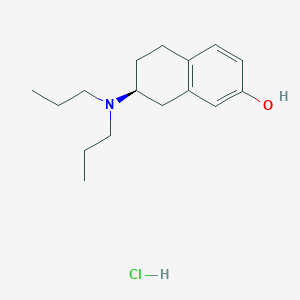
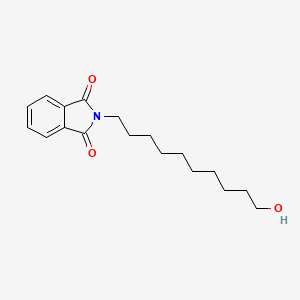
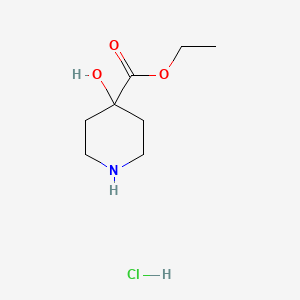
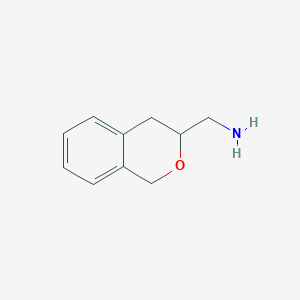
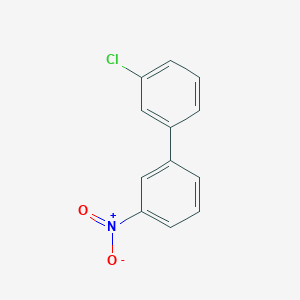
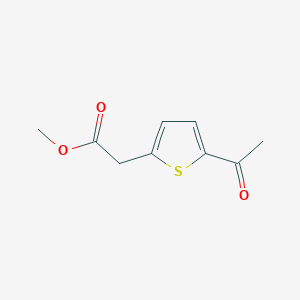
![2-chloro-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]acetamide](/img/structure/B1452503.png)
![1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1452509.png)
